3-(4-Methoxy-3-methylphenyl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(4-methoxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-7-9(4-6-11(12)13)3-5-10(8)14-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATPJYSLVGVGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50412290 | |

| Record name | 3-(4-methoxy-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50412290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22442-47-3 | |

| Record name | 3-(4-methoxy-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50412290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-METHOXY-3-METHYLPHENYL)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methoxy-3-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxy-3-methylphenyl)propanoic acid is a carboxylated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring coupled to a propanoic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of the methoxy and methyl groups on the phenyl ring, along with the carboxylic acid function, dictates its physicochemical properties, reactivity, and biological activity. This guide offers a comprehensive overview of the chemical properties of 3-(4-methoxy-3-methylphenyl)propanoic acid, including its synthesis, analytical characterization, and safety considerations.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is fundamental for scientific discourse and reproducibility. The following table summarizes the key identifiers for 3-(4-methoxy-3-methylphenyl)propanoic acid.

| Identifier | Value |

| IUPAC Name | 3-(4-methoxy-3-methylphenyl)propanoic acid |

| CAS Number | Not available |

| PubChem CID | 5237641 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CC1=C(C=C(C=C1)CCC(=O)O)OC |

| InChI Key | ZATPJYSLVGVGGY-UHFFFAOYSA-N |

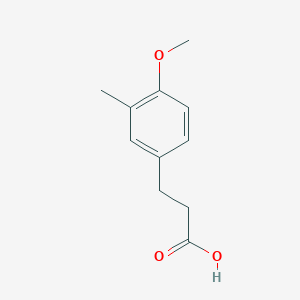

Chemical Structure:

Caption: 2D Structure of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Physicochemical Properties

-

Melting Point: Expected to be a solid at room temperature with a melting point influenced by the substitution pattern on the phenyl ring. For comparison, the related compound 3-(4-methoxyphenyl)propanoic acid has a melting point of 98-100 °C.

-

Boiling Point: A relatively high boiling point is expected due to the presence of the carboxylic acid group, which can form intermolecular hydrogen bonds.

-

Solubility: Likely to exhibit low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The carboxylic acid group may allow for some solubility in alkaline aqueous solutions through salt formation.

-

pKa: The acidity of the carboxylic acid group is expected to be in the range of 4-5, similar to other phenylpropanoic acids.

Synthesis and Manufacturing

The synthesis of 3-(4-methoxy-3-methylphenyl)propanoic acid can be achieved through a multi-step process, typically involving the formation of a cinnamic acid intermediate followed by reduction. A plausible synthetic route is outlined below.

Caption: A proposed two-step synthesis route.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 4-Methoxy-3-methylcinnamic acid (Knoevenagel Condensation)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-methylbenzaldehyde in pyridine.

-

Addition of Reagents: To this solution, add malonic acid and a catalytic amount of piperidine. The use of a weak base like piperidine is crucial for the deprotonation of malonic acid, initiating the condensation reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid. This protonates the carboxylate and causes the product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure 4-methoxy-3-methylcinnamic acid.

Part 2: Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid (Hydrogenation)

-

Catalyst and Reactant Setup: In a hydrogenation vessel, dissolve the synthesized 4-methoxy-3-methylcinnamic acid in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed. The palladium catalyst is highly effective for the selective reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid group.[1]

-

Filtration and Isolation: Upon completion of the reaction, carefully vent the hydrogen gas and filter the mixture through a pad of celite to remove the palladium catalyst.

-

Final Product: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-(4-methoxy-3-methylphenyl)propanoic acid. Further purification can be achieved by recrystallization.

Analytical Characterization

The structural confirmation and purity assessment of 3-(4-methoxy-3-methylphenyl)propanoic acid would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the propanoic acid chain, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbons, the methyl carbon, and the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The predicted monoisotopic mass is 194.0943 Da.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-O stretching vibrations of the methoxy group.

Safety and Handling

While specific toxicological data for 3-(4-methoxy-3-methylphenyl)propanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety information for the structurally similar 3-(4-methoxyphenyl)propanoic acid, the following hazards may be anticipated:

-

Skin Irritation: May cause skin irritation.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

Potential Applications

The structural motifs present in 3-(4-methoxy-3-methylphenyl)propanoic acid suggest its potential utility in several areas of research and development:

-

Drug Discovery: As a substituted phenylpropanoic acid, it can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. Phenylpropanoic acid derivatives are known to exhibit a wide range of biological activities.

-

Materials Science: The carboxylic acid functionality allows for its incorporation into polymers and other materials, potentially imparting specific properties related to its aromatic structure.

Conclusion

3-(4-methoxy-3-methylphenyl)propanoic acid is a compound with significant potential for further investigation in various scientific disciplines. While experimental data is currently limited, its synthesis can be achieved through established chemical transformations. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and necessary safety precautions, serving as a valuable resource for researchers and professionals working with this and related compounds. Further experimental studies are warranted to fully elucidate its physicochemical properties and explore its potential applications.

References

-

PubChem. 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(4-methoxy-3-methylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

-

ResearchGate. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Link]

-

Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]

-

University of Michigan. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

ResearchGate. Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxy-3-methylphenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound of interest for which a CAS number has not been officially registered, suggesting its status as a novel or not widely documented chemical entity. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methods for structural elucidation and purity assessment. Furthermore, it explores the potential applications of this compound in drug discovery and materials science, drawing parallels with structurally related molecules. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a foundational understanding of this unique molecule.

Introduction and Chemical Identity

3-(4-Methoxy-3-methylphenyl)propanoic acid is a carboxylic acid derivative characterized by a phenyl ring substituted with a methoxy group at the 4-position and a methyl group at the 3-position. The propanoic acid side chain extends from the 1-position of the benzene ring. As of the latest search of chemical databases, this compound does not have a registered CAS number, which underscores the novelty and the need for detailed characterization upon its synthesis.

Table 1: Physicochemical Properties of 3-(4-Methoxy-3-methylphenyl)propanoic Acid (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water (Predicted) | N/A |

Proposed Synthesis Pathway

Due to the absence of published synthesis routes for 3-(4-Methoxy-3-methylphenyl)propanoic acid, a reliable synthetic strategy is proposed based on well-established organic reactions. The pathway commences with the commercially available starting material, 4-methoxy-3-methylbenzaldehyde.

Caption: Proposed two-step synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Step 1: Perkin Reaction for the Synthesis of 3-(4-Methoxy-3-methylphenyl)acrylic acid

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1][2]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-methoxy-3-methylbenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).

-

Reaction: Heat the mixture to 180°C with continuous stirring for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker of cold water. The product will precipitate out.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-methoxy-3-methylphenyl)acrylic acid.

Step 2: Catalytic Hydrogenation to 3-(4-Methoxy-3-methylphenyl)propanoic acid

The saturation of the carbon-carbon double bond in the acrylic acid derivative is achieved through catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: Dissolve the synthesized 3-(4-methoxy-3-methylphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir at room temperature until the theoretical amount of hydrogen is consumed.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude 3-(4-Methoxy-3-methylphenyl)propanoic acid.

-

Purification: The final product can be further purified by recrystallization.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compound.

Table 2: Analytical Methods for Structural Elucidation and Purity Assessment

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to aromatic protons, methoxy protons, methyl protons, and the propanoic acid chain protons with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule, including the carboxylic acid carbonyl carbon. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight (194.23 g/mol ). |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and aromatic C-H and C=C stretches. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |

| Elemental Analysis | Elemental composition | Percentages of Carbon, Hydrogen, and Oxygen consistent with the molecular formula C₁₁H₁₄O₃. |

Potential Applications in Drug Development and Research

While the biological activity of 3-(4-Methoxy-3-methylphenyl)propanoic acid is yet to be determined, its structural motifs are present in various biologically active molecules.

Caption: Potential research applications of the title compound.

Structurally related compounds, such as derivatives of phenylpropanoic acid, have shown a wide range of pharmacological activities. For instance, some exhibit anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The unique substitution pattern of 3-(4-Methoxy-3-methylphenyl)propanoic acid could modulate these activities through steric and electronic effects, making it a valuable candidate for screening in various biological assays.

Safety and Handling

As a novel chemical entity, 3-(4-Methoxy-3-methylphenyl)propanoic acid should be handled with care. It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed upon synthesis and characterization.

Conclusion

This technical guide has provided a prospective look into 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound not yet cataloged with a CAS number. A plausible and robust synthetic route has been detailed, along with a comprehensive plan for its analytical characterization. The potential applications of this molecule in medicinal chemistry and materials science are promising, warranting its synthesis and further investigation. This document serves as a foundational resource for researchers embarking on the study of this novel compound.

References

Sources

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 3. mdpi.com [mdpi.com]

- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Methoxy-3-methylphenyl)propanoic acid

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 3-(4-methoxy-3-methylphenyl)propanoic acid. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document serves as a detailed roadmap for confirming the molecular structure of this compound. Each analytical technique is explored in-depth, detailing the theoretical underpinnings, standardized experimental protocols, and the logical interpretation of the resulting data. The synergistic application of these methods provides a self-validating system for unambiguous structure confirmation, a critical step in drug discovery and chemical research.

Introduction: The Significance of Structural Confirmation

The precise chemical structure of a molecule is the foundation of its physicochemical properties and biological activity. For a compound like 3-(4-methoxy-3-methylphenyl)propanoic acid, a substituted phenylpropanoic acid, understanding the exact arrangement of its atoms is paramount for applications in medicinal chemistry and materials science. Phenylpropanoic acids are a class of organic compounds that feature a benzene ring attached to a propanoic acid moiety.[1] The substituents on the phenyl ring significantly influence the molecule's properties. This guide will walk through the systematic process of deducing the structure of 3-(4-methoxy-3-methylphenyl)propanoic acid, demonstrating how orthogonal analytical techniques provide complementary information to build a complete and validated structural picture.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into spectroscopic analysis, establishing the molecular formula is a crucial first step. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, which is essential for determining its molecular weight and elemental composition.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of 3-(4-methoxy-3-methylphenyl)propanoic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like carboxylic acids. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized.

-

Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass spectrum is recorded, showing the m/z values of the detected ions.

Data Interpretation

The expected molecular formula for 3-(4-methoxy-3-methylphenyl)propanoic acid is C₁₁H₁₄O₃. The theoretical monoisotopic mass is 194.0943 g/mol . The HRMS spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 195.1016 or the deprotonated molecule [M-H]⁻ at m/z 193.0870. The high accuracy of the mass measurement allows for the confident determination of the elemental composition.

Fragmentation Analysis

Electron ionization (EI) mass spectrometry can provide valuable structural information through fragmentation patterns. The fragmentation of the molecular ion can reveal the presence of specific substructures. For a related compound, 3-(4-methoxyphenyl)propionic acid, a prominent peak is observed at m/z 121, corresponding to the methoxybenzyl fragment.[3][4] For 3-(4-methoxy-3-methylphenyl)propanoic acid, a characteristic fragment would be expected at m/z 135, corresponding to the 4-methoxy-3-methylbenzyl cation.

| Fragment | Expected m/z | Significance |

| [M]⁺ | 194 | Molecular Ion |

| [M - COOH]⁺ | 149 | Loss of the carboxylic acid group |

| [CH₃OC₆H₃(CH₃)CH₂]⁺ | 135 | 4-methoxy-3-methylbenzyl cation |

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands.[5][6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Very broad | Confirms the presence of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding.[5][6][7] |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp | Indicates the presence of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Sharp | Indicates the presence of C-H bonds in the methyl and propanoic acid chain.[8] |

| C=O Stretch (Carboxylic Acid) | 1760-1690 | Strong, sharp | Confirms the presence of the carbonyl group of the carboxylic acid.[6][9] |

| C-O Stretch (Carboxylic Acid/Ether) | 1320-1000 | Strong | Indicates the C-O single bonds of the carboxylic acid and the methoxy group.[6][8] |

| O-H Bend (Carboxylic Acid) | 1440-1395 & 950-910 | Medium | Further supports the presence of the carboxylic acid.[6] |

The presence of these characteristic peaks provides strong evidence for the carboxylic acid and aromatic functionalities within the molecule.

Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[10][11]

¹H NMR Spectroscopy: Mapping the Proton Environments

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.

Data Interpretation

The ¹H NMR spectrum is analyzed based on four key features: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity).[10][12][13]

Predicted ¹H NMR Data for 3-(4-Methoxy-3-methylphenyl)propanoic acid:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |

| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | 1H | The acidic proton is highly deshielded and typically appears as a broad singlet.[9] |

| Aromatic (H-2, H-5, H-6) | ~6.7-7.1 | Multiplet | 3H | Protons on the substituted benzene ring. Their exact shifts and splitting depend on the substitution pattern. |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | The three equivalent protons of the methoxy group are deshielded by the adjacent oxygen. |

| Methylene (-CH₂-Ar) | ~2.9 | Triplet | 2H | Protons adjacent to the aromatic ring, split by the neighboring methylene group. |

| Methylene (-CH₂-COOH) | ~2.6 | Triplet | 2H | Protons adjacent to the carbonyl group, split by the neighboring methylene group. |

| Methyl (-CH₃) | ~2.2 | Singlet | 3H | The three equivalent protons of the methyl group attached to the aromatic ring. |

The splitting patterns, governed by the n+1 rule, are crucial for establishing the connectivity of the proton environments.[10][12] For instance, the two methylene groups of the propanoic acid chain are adjacent to each other, resulting in triplet signals for both.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum.

Data Interpretation

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms and their chemical environments.[14]

Predicted ¹³C NMR Data for 3-(4-Methoxy-3-methylphenyl)propanoic acid:

| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |

| Carbonyl (-COOH) | ~170-185 | The carbonyl carbon is highly deshielded.[9] |

| Aromatic (C-4, C-1) | ~155, ~135 | Quaternary carbons attached to the methoxy and propanoic acid groups. |

| Aromatic (C-3) | ~128 | Quaternary carbon attached to the methyl group. |

| Aromatic (C-2, C-5, C-6) | ~110-130 | Carbons within the aromatic ring. |

| Methoxy (-OCH₃) | ~55 | Carbon of the methoxy group. |

| Methylene (-CH₂-Ar) | ~35 | Aliphatic carbon adjacent to the aromatic ring. |

| Methylene (-CH₂-COOH) | ~30 | Aliphatic carbon adjacent to the carbonyl group. |

| Methyl (-CH₃) | ~16 | Carbon of the methyl group on the ring. |

2D NMR Techniques: Confirming Connectivity

To definitively establish the connectivity between protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[14]

-

COSY: Shows correlations between coupled protons, confirming the -CH₂-CH₂- fragment in the propanoic acid chain.[14]

-

HSQC: Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the substituents on the aromatic ring.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data. The following diagram illustrates the logical workflow for the structure elucidation of 3-(4-methoxy-3-methylphenyl)propanoic acid.

Caption: Workflow for Structure Elucidation.

Conclusion: A Validated Structural Assignment

By systematically acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a definitive and self-validated structural assignment for 3-(4-methoxy-3-methylphenyl)propanoic acid can be achieved. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structure. This rigorous approach is fundamental to ensuring the identity and purity of compounds in research and development.

The following diagram illustrates how the different analytical data points converge to support the final structure.

Caption: Convergence of Analytical Data.

References

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. [Link]

-

PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

Sources

- 1. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 10. azooptics.com [azooptics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Mechanistic Actions of Phenylpropanoic Acid Derivatives

A Note to the Reader: Initial research into the specific compound 3-(4-Methoxy-3-methylphenyl)propanoic acid revealed a significant lack of available scientific literature regarding its mechanism of action and biological effects. To provide a comprehensive and valuable technical guide within the requested framework, this document will focus on the closely related and extensively studied compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. The structural similarities between these molecules suggest that insights into HMPA's mechanisms may offer valuable clues for future research into its methylated analogue.

Introduction: 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a primary metabolite of dietary polyphenols, has emerged as a molecule of significant interest within the scientific community.[1][2] Derived from the microbial transformation of compounds like ferulic acid found in various plant-based foods, HMPA is increasingly recognized for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.[1][2] This guide provides an in-depth exploration of the known mechanisms of action of HMPA, offering researchers and drug development professionals a detailed overview of its biological activities and the experimental methodologies used to elucidate them.

Core Mechanism of Action: A Multi-faceted Approach

The biological activity of HMPA is not attributed to a single, linear pathway but rather to a network of interconnected mechanisms. These primarily revolve around the modulation of cellular stress responses, energy metabolism, and inflammatory signaling.

Regulation of Oxidative Stress

A primary and well-documented function of HMPA is its ability to mitigate oxidative stress. This is achieved through both direct radical scavenging and the activation of endogenous antioxidant defense systems.

-

Direct Antioxidant Activity: The phenolic hydroxyl group in the structure of HMPA allows it to directly scavenge reactive oxygen species (ROS), thereby reducing cellular damage.

-

Nrf2 Pathway Activation: HMPA has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the antioxidant response, and its activation by HMPA leads to the increased expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: HMPA-mediated activation of the Nrf2 signaling pathway.

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. HMPA exhibits anti-inflammatory effects by targeting key signaling molecules and pathways.

-

Inhibition of Pro-inflammatory Mediators: HMPA has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Influence on Muscle Function and Metabolism

Recent studies have highlighted the positive impact of HMPA on skeletal muscle function and metabolism.[1][2]

-

Enhanced Muscle Strength: Administration of HMPA has been shown to increase grip strength in animal models.[1][2]

-

Regulation of Myogenic Factors: HMPA can upregulate the expression of myogenic regulatory factors (MRFs) like Myf5, suggesting a role in promoting muscle development and regeneration.[1][2]

-

Metabolic Reprogramming: HMPA appears to influence glucose and lipid metabolism in both the liver and muscle, contributing to improved energy homeostasis.[1][2]

Experimental Protocols for Elucidating HMPA's Mechanism of Action

The following are representative protocols for investigating the key biological activities of HMPA.

Protocol 1: In Vitro Antioxidant Activity Assessment

Objective: To determine the direct radical scavenging activity of HMPA.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

-

Preparation of Reagents:

-

Prepare a stock solution of HMPA in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a working solution of DPPH in ethanol (typically 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of HMPA to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot a dose-response curve and determine the IC50 value (the concentration of HMPA required to scavenge 50% of the DPPH radicals).

-

Protocol 2: Western Blot Analysis for Nrf2 Activation

Objective: To assess the effect of HMPA on the expression of Nrf2 and its downstream target proteins.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) to approximately 80% confluency.

-

Treat the cells with various concentrations of HMPA for a specified time period (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometric Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the expression of the target proteins to the loading control.

-

Caption: A generalized workflow for Western blot analysis.

Quantitative Data Summary

While specific IC50 and EC50 values for HMPA can vary depending on the experimental system, the following table provides a representative summary of its biological activities.

| Biological Activity | Assay | Model System | Typical Effective Concentration Range | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | Chemical Assay | 10-100 µM (IC50) | [1] |

| Anti-inflammatory Activity | LPS-induced NO production | RAW 264.7 Macrophages | 25-100 µM | [1] |

| Nrf2 Activation | HO-1 Induction | HaCaT Keratinocytes | 10-50 µM | [3] |

| Muscle Function | Grip Strength Enhancement | In vivo (mice) | 50 mg/kg/day | [1][2] |

Conclusion and Future Directions

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a promising bioactive metabolite with a multifaceted mechanism of action centered on the mitigation of oxidative stress and inflammation, and the enhancement of muscle function. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of HMPA and structurally related compounds.

Future research should focus on:

-

Elucidating the specific molecular targets of HMPA.

-

Investigating the therapeutic potential of HMPA in preclinical models of diseases characterized by oxidative stress and inflammation.

-

Exploring the structure-activity relationships of HMPA and its derivatives, including 3-(4-Methoxy-3-methylphenyl)propanoic acid, to optimize their biological activities.

By continuing to unravel the intricate mechanisms of action of these fascinating molecules, the scientific community can pave the way for the development of novel therapeutic strategies for a wide range of human diseases.

References

-

MDPI. (2024, June 16). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

-

PubChem. 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

-

ResearchGate. (2024, June 12). (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

-

RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

precisionFDA. 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

iChemical. 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methoxy-3-methylphenyl)propanoic acid

Foreword: The Genesis of a Molecule

In the landscape of chemical synthesis, the "discovery" of a novel molecule is often synonymous with its first successful and verifiable synthesis. This guide provides a comprehensive technical overview of 3-(4-Methoxy-3-methylphenyl)propanoic acid, a compound of interest for its potential applications in medicinal chemistry and materials science. While a singular "discovery" event is not prominently documented in historical literature, this document elucidates a logical and scientifically sound pathway for its synthesis and characterization, thereby establishing its existence and properties. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis and analytical validation of this compound.

Introduction: Context and Potential Significance

3-(4-Methoxy-3-methylphenyl)propanoic acid belongs to the class of substituted phenylpropanoic acids. This family of compounds is of significant interest due to the diverse biological activities exhibited by its members. For instance, the structurally related compound, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a metabolite of dietary polyphenols and has been shown to possess antioxidant and anti-obesity properties.[1] Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential antimicrobial agents.[2]

The introduction of a methyl group at the 3-position of the phenyl ring in 3-(4-Methoxy-3-methylphenyl)propanoic acid offers a unique structural modification that can influence its physicochemical properties and biological activity. This guide will detail a robust synthetic route to this specific molecule, starting from commercially available precursors.

Retrosynthetic Analysis and Synthesis Strategy

A logical approach to the synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid involves a two-step process starting from 4-Methoxy-3-methylbenzaldehyde. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for the target molecule.

This strategy leverages the well-established Wittig or Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond of the intermediate propenoic acid, followed by a straightforward reduction to yield the desired propanoic acid.

Experimental Protocols

Synthesis of the Starting Material: 4-Methoxy-3-methylbenzaldehyde

While commercially available, 4-Methoxy-3-methylbenzaldehyde can also be prepared from 3-methyl-4-hydroxybenzaldehyde.[3]

Protocol:

-

To a solution of 3-methyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 equivalents) and continue stirring overnight at room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Methoxy-3-methylbenzaldehyde.[3]

Synthesis of 3-(4-Methoxy-3-methylphenyl)propenoic acid (Intermediate)

This step can be achieved via the Horner-Wadsworth-Emmons reaction, which typically favors the formation of the (E)-alkene.[4]

Protocol:

-

In a round-bottom flask, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-Methoxy-3-methylbenzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-Methoxy-3-methylphenyl)propenoic acid.

Synthesis of 3-(4-Methoxy-3-methylphenyl)propanoic acid (Final Product)

The final step involves the reduction of the carbon-carbon double bond of the propenoic acid intermediate. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Protocol:

-

Dissolve 3-(4-Methoxy-3-methylphenyl)propenoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Caption: Synthetic workflow for the target compound.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(4-Methoxy-3-methylphenyl)propanoic acid.

| Technique | Expected Results |

| Melting Point | A sharp melting point range is indicative of high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the methyl group protons, and the two methylene groups of the propanoic acid chain. The integration of these peaks should correspond to the number of protons in the structure. |

| ¹³C NMR | The spectrum should display the expected number of carbon signals, including those for the carboxylic acid, the aromatic carbons, the methoxy carbon, the methyl carbon, and the two methylene carbons. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄O₃ = 194.23 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum should show a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic protons. |

For comparison, the closely related 3-(4-Methoxyphenyl)propionic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ) shows key mass spectral peaks that can be used as a reference.[6][7]

Potential Applications and Future Directions

Given the biological activities of related compounds, 3-(4-Methoxy-3-methylphenyl)propanoic acid is a candidate for investigation in several areas:

-

Drug Discovery: As a potential lead compound for the development of novel therapeutic agents, particularly in the areas of metabolic disorders and infectious diseases.

-

Materials Science: The carboxylic acid functionality allows for its use as a monomer or modifying agent in polymer synthesis.[6]

Further research should focus on the biological evaluation of this compound to explore its potential therapeutic efficacy and mechanism of action.

Conclusion

This technical guide has outlined a comprehensive and logical approach to the synthesis and characterization of 3-(4-Methoxy-3-methylphenyl)propanoic acid. By providing detailed experimental protocols and expected analytical outcomes, this document serves as a valuable resource for researchers and scientists in the field of chemical synthesis and drug development. The successful synthesis and characterization of this molecule pave the way for future investigations into its potential applications.

References

-

Master Organic Chemistry. The Wittig Reaction. Available from: [Link]

-

CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. Available from: [Link]

-

Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride. Available from: [Link]

-

PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

-

PubChem. Methyl 3-(4-methoxyphenyl)propanoate. Available from: [Link]

-

Request PDF. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Available from: [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

-

US EPA. 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- - Substance Details. Available from: [Link]

-

NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Available from: [Link]

-

RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

-

PubMed. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 7. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

An In-depth Technical Guide to 3-(4-Methoxy-3-methylphenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-(4-methoxy-3-methylphenyl)propanoic acid (CAS No. 22442-47-3), a substituted hydrocinnamic acid derivative. While direct literature on this specific molecule is sparse, this document leverages established synthetic methodologies and structure-activity relationships of analogous compounds to present a robust framework for its synthesis, characterization, and potential areas of investigation. This guide is intended for researchers, chemists, and drug development professionals interested in exploring the chemical space of substituted phenylpropanoic acids.

Introduction and Rationale

Substituted hydrocinnamic acids are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. Their structural motif is present in a variety of natural products and pharmacologically active molecules. The specific substitution pattern of a methoxy group at the 4-position and a methyl group at the 3-position of the phenyl ring in 3-(4-methoxy-3-methylphenyl)propanoic acid presents a unique electronic and steric profile that may confer interesting biological or material properties.

The methoxy group can act as a hydrogen bond acceptor and influence the molecule's metabolic stability, while the adjacent methyl group can provide a lipophilic interaction point and sterically influence binding to biological targets. This guide outlines a logical and experimentally sound approach to synthesize and characterize this molecule, providing a foundation for its further exploration.

Proposed Synthetic Pathway

The synthesis of 3-(4-methoxy-3-methylphenyl)propanoic acid can be efficiently achieved through a two-step process, commencing with a condensation reaction to form an unsaturated intermediate, followed by catalytic hydrogenation. The logical starting material for this synthesis is 4-methoxy-3-methylbenzaldehyde.

Step 1: Synthesis of 4-Methoxy-3-methylcinnamic Acid via Knoevenagel Condensation

The Knoevenagel condensation provides a reliable method for the formation of a carbon-carbon double bond by reacting an aldehyde with an active methylene compound, such as malonic acid.[1][2] This reaction is typically catalyzed by a weak base like pyridine or piperidine.[1][3]

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxy-3-methylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent such as toluene or pyridine.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then dissolved in an aqueous solution of sodium hydroxide and washed with a non-polar solvent like diethyl ether to remove any unreacted aldehyde.

-

Purification: The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the 4-methoxy-3-methylcinnamic acid. The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Dean-Stark Apparatus: The removal of water, a byproduct of the condensation, drives the reaction equilibrium towards the product, ensuring a higher yield.

-

Weak Base Catalyst: A weak base like piperidine is sufficient to deprotonate the active methylene group of malonic acid without promoting self-condensation of the aldehyde, a potential side reaction with stronger bases.[3]

-

Acid-Base Work-up: This procedure effectively separates the acidic product from the neutral starting aldehyde and other non-acidic impurities.

Caption: Workflow for the Knoevenagel Condensation.

Step 2: Catalytic Hydrogenation to 3-(4-Methoxy-3-methylphenyl)propanoic Acid

The second step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative. Catalytic hydrogenation is a highly effective and clean method for this transformation, typically employing a palladium on carbon (Pd/C) catalyst.[4][5]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve the 4-methoxy-3-methylcinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude 3-(4-methoxy-3-methylphenyl)propanoic acid. The product can be purified by recrystallization if necessary.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and selective catalyst for the hydrogenation of alkenes without affecting the aromatic ring or the carboxylic acid functionality under mild conditions.[4]

-

Celite Filtration: Pd/C is a fine, pyrophoric powder. Filtering through Celite ensures its complete removal from the reaction mixture and reduces the risk of ignition upon exposure to air.

-

Inert Gas Purge: This is a crucial safety step to remove residual hydrogen gas before exposing the pyrophoric catalyst to the atmosphere.

Caption: Workflow for Catalytic Hydrogenation.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 3-(4-methoxy-3-methylphenyl)propanoic acid should be confirmed by a suite of analytical techniques.

| Property | Predicted/Reported Value | Source |

| CAS Number | 22442-47-3 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Melting Point | 98 °C |

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals based on the structure. The chemical shifts are estimated based on the known spectrum of the closely related 3-(4-methoxyphenyl)propanoic acid.[6]

-

~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad.

-

~6.9-7.1 ppm (m, 2H): Aromatic protons.

-

~6.8 ppm (d, 1H): Aromatic proton ortho to the methoxy group.

-

~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

~2.9 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

~2.6 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

-

~2.2 ppm (s, 3H): Methyl group protons on the aromatic ring (-CH₃).

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, ~1500 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹: C-O stretch of the aryl ether.

Potential Biological Activities and Applications

While no specific biological activities have been reported for 3-(4-methoxy-3-methylphenyl)propanoic acid, the broader class of hydroxycinnamic acids and their derivatives are known for a wide range of pharmacological effects.[7][8][9] This suggests that the target molecule could be a valuable candidate for screening in various biological assays.

-

Antioxidant and Anti-inflammatory Activity: Many phenolic acids, including ferulic and caffeic acids, are potent antioxidants and anti-inflammatory agents.[10] The electron-donating nature of the methoxy and methyl groups on the phenyl ring of the target molecule may contribute to radical scavenging activity.

-

Antimicrobial Properties: Substituted cinnamic acids have demonstrated antibacterial and antifungal properties.[8] The specific substitution pattern of the title compound could be explored for novel antimicrobial activity.

-

Metabolic Disease Research: Some hydrocinnamic acid derivatives have been shown to influence metabolic pathways. For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid has been studied for its effects on hepatic lipid metabolism.[11] This suggests that our target molecule could be investigated for similar activities.

-

Drug Discovery Scaffold: The propanoic acid moiety provides a handle for further chemical modification, such as amide or ester formation, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 3-(4-methoxy-3-methylphenyl)propanoic acid. By employing well-established and reliable synthetic methods like the Knoevenagel condensation and catalytic hydrogenation, this molecule can be readily accessed in the laboratory. The predicted analytical data serves as a benchmark for its characterization. Based on the known biological activities of structurally related compounds, 3-(4-methoxy-3-methylphenyl)propanoic acid represents a promising, yet underexplored, molecule for investigation in drug discovery and materials science. The protocols and insights provided herein are intended to empower researchers to confidently undertake the synthesis and exploration of this novel compound.

References

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nacatsoc.org [nacatsoc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. chemmethod.com [chemmethod.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Methoxy-3-methylphenyl)propanoic Acid

Abstract: This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-(4-Methoxy-3-methylphenyl)propanoic acid. Due to the limited direct research on this specific molecule, this guide leverages data from its close structural analog, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, to infer its probable biological activities and molecular interactions. We will delve into the mechanistic pathways associated with HMPA, including the IGF-1 and AMPK/Sirt1 signaling cascades, and explore its potential as an antioxidant and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to guide future research and therapeutic development.

Introduction and Rationale

3-(4-Methoxy-3-methylphenyl)propanoic acid is a phenylpropanoic acid derivative with a substitution pattern that suggests potential for biological activity. Phenylpropanoic acids are a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and metabolic modulatory activities[1]. Direct experimental data on 3-(4-Methoxy-3-methylphenyl)propanoic acid is scarce in publicly available literature. Therefore, this guide will focus on its close structural analog, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), to extrapolate potential therapeutic targets and mechanisms of action.

The key structural differences between the target compound and HMPA are the substitution at the 4th position of the phenyl ring (methoxy vs. hydroxyl) and the presence of a methyl group at the 3rd position in the target compound. While the 4-hydroxyl group in HMPA is known to contribute significantly to its antioxidant properties through hydrogen donation, the 4-methoxy group in the target compound may alter its receptor binding affinity, metabolic stability, and overall pharmacological profile[2][3]. The additional methyl group could also influence its lipophilicity and interaction with biological targets. This guide will consider these structural nuances when proposing potential therapeutic applications.

Potential Therapeutic Target Areas and Mechanisms of Action

Based on the known activities of HMPA and the principles of structure-activity relationships for phenylpropanoic acid derivatives, we can hypothesize several key therapeutic target areas for 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Skeletal Muscle Function and Metabolism: The IGF-1 Signaling Pathway

Expertise & Experience: HMPA has been shown to enhance grip strength and promote muscle development[4]. This effect is potentially mediated through the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, a critical regulator of muscle growth and hypertrophy[5][6]. IGF-1 binding to its receptor (IGF-1R) initiates a cascade of intracellular signaling events, primarily through the PI3K-Akt and MAPK pathways, leading to increased protein synthesis and decreased apoptosis[7][8].

Hypothesized Mechanism for 3-(4-Methoxy-3-methylphenyl)propanoic acid: We hypothesize that 3-(4-Methoxy-3-methylphenyl)propanoic acid may act as a modulator of the IGF-1 pathway. The structural similarity to HMPA suggests it could potentially interact with components of this pathway, although the replacement of the hydroxyl with a methoxy group might alter the binding affinity and efficacy.

Trustworthiness through Self-Validating Systems: To validate this hypothesis, a series of experiments can be designed to assess the effect of the compound on the IGF-1 signaling cascade in skeletal muscle cells.

Experimental Protocol: Validation of IGF-1 Pathway Activation in C2C12 Myotubes

Objective: To determine if 3-(4-Methoxy-3-methylphenyl)propanoic acid activates the IGF-1 signaling pathway in a skeletal muscle cell line.

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Compound Treatment:

-

Treat differentiated myotubes with varying concentrations of 3-(4-Methoxy-3-methylphenyl)propanoic acid (e.g., 1, 10, 100 µM) for a specified time course (e.g., 15, 30, 60 minutes).

-

Include a positive control (recombinant IGF-1, 100 ng/mL) and a vehicle control (DMSO).

-

-

Western Blot Analysis:

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key phosphorylated proteins in the IGF-1 pathway: p-IGF-1R, p-Akt (Ser473), and p-mTOR (Ser2448).

-

Use antibodies against the total forms of these proteins as loading controls.

-

Detect with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Compare the effects of the compound to the vehicle and positive controls.

-

Data Presentation:

| Treatment | p-IGF-1R (Fold Change) | p-Akt (Fold Change) | p-mTOR (Fold Change) |

| Vehicle | 1.0 | 1.0 | 1.0 |

| Compound (1 µM) | Data to be collected | Data to be collected | Data to be collected |

| Compound (10 µM) | Data to be collected | Data to be collected | Data to be collected |

| Compound (100 µM) | Data to be collected | Data to be collected | Data to be collected |

| IGF-1 (100 ng/mL) | Positive Control Data | Positive Control Data | Positive Control Data |

Mandatory Visualization:

Caption: Hypothesized modulation of the IGF-1 signaling pathway.

Metabolic Regulation: The AMPK/Sirt1 Axis

Expertise & Experience: The AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) pathway is a master regulator of cellular energy homeostasis[9][10][11]. Activation of this pathway promotes catabolic processes to generate ATP while inhibiting anabolic pathways[12]. Studies have shown that some phenolic compounds can activate the AMPK/Sirt1 pathway, leading to beneficial metabolic effects[13][14].

Hypothesized Mechanism for 3-(4-Methoxy-3-methylphenyl)propanoic acid: Given the known effects of structurally related compounds on metabolism, it is plausible that 3-(4-Methoxy-3-methylphenyl)propanoic acid could modulate the AMPK/Sirt1 pathway. This could lead to therapeutic benefits in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

Trustworthiness through Self-Validating Systems: The activation of the AMPK/Sirt1 pathway can be assessed by measuring the phosphorylation of AMPK and its downstream targets, as well as changes in Sirt1 activity.

Experimental Protocol: Assessment of AMPK and Sirt1 Activation in HepG2 Cells

Objective: To investigate whether 3-(4-Methoxy-3-methylphenyl)propanoic acid activates the AMPK/Sirt1 pathway in a human liver cell line.

Methodology:

-

Cell Culture:

-

Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

-

-

Compound Treatment:

-

Treat cells with various concentrations of 3-(4-Methoxy-3-methylphenyl)propanoic acid (e.g., 10, 50, 100 µM) for a defined period (e.g., 24 hours).

-

Use AICAR (an AMPK activator) as a positive control and a vehicle control (DMSO).

-

-

Western Blot Analysis:

-

Prepare cell lysates and perform Western blotting as described in the previous protocol.

-

Use primary antibodies against phosphorylated AMPKα (Thr172) and phosphorylated Acetyl-CoA Carboxylase (ACC) (Ser79), a downstream target of AMPK.

-

Use antibodies for total AMPKα and ACC as loading controls.

-

-

Sirt1 Activity Assay:

-

Measure Sirt1 deacetylase activity in cell lysates using a commercially available fluorometric Sirt1 assay kit according to the manufacturer's instructions[15].

-

-

Data Analysis:

-

Quantify Western blot band intensities and normalize phosphorylated protein levels to total protein levels.

-

Calculate Sirt1 activity relative to the vehicle control.

-

Data Presentation:

| Treatment | p-AMPKα (Fold Change) | p-ACC (Fold Change) | Sirt1 Activity (Fold Change) |

| Vehicle | 1.0 | 1.0 | 1.0 |

| Compound (10 µM) | Data to be collected | Data to be collected | Data to be collected |

| Compound (50 µM) | Data to be collected | Data to be collected | Data to be collected |

| Compound (100 µM) | Data to be collected | Data to be collected | Data to be collected |

| AICAR (1 mM) | Positive Control Data | Positive Control Data | Positive Control Data |

Mandatory Visualization:

Caption: Hypothesized activation of the AMPK/Sirt1 signaling pathway.

Anti-inflammatory and Antioxidant Effects

Expertise & Experience: Phenylpropanoic acid derivatives are well-documented for their anti-inflammatory and antioxidant properties[1]. HMPA has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation[7][16][17][18][19][20]. The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals, a property influenced by the substitution pattern on the phenyl ring[2][21].

Hypothesized Mechanism for 3-(4-Methoxy-3-methylphenyl)propanoic acid: The presence of the methoxy group and the propanoic acid chain suggests that the target compound may possess both anti-inflammatory and antioxidant activities. The methoxy group, while generally less effective than a hydroxyl group in direct radical scavenging, can still contribute to antioxidant activity[3][22][23]. The anti-inflammatory action could be mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Trustworthiness through Self-Validating Systems: The anti-inflammatory and antioxidant potential of the compound can be evaluated using a combination of in vitro assays.

Experimental Protocol: Evaluation of Anti-inflammatory and Antioxidant Activities

Objective: To assess the anti-inflammatory and antioxidant properties of 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Methodology:

-

Anti-inflammatory Assay (PGE2 Inhibition):

-

Culture RAW 264.7 macrophages.

-

Pre-treat cells with different concentrations of the compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant and measure the concentration of PGE2 using a commercial ELISA kit.

-

Include a known COX inhibitor (e.g., indomethacin) as a positive control.

-

-

Antioxidant Assay (DPPH Radical Scavenging):

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Add different concentrations of the compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.